molecular formula C17H16FN3O4 B8594890 N-(2,4-Dimethylphenyl)-2-(2-fluoroacetamido)-5-nitrobenzamide CAS No. 93670-44-1

N-(2,4-Dimethylphenyl)-2-(2-fluoroacetamido)-5-nitrobenzamide

Cat. No. B8594890
M. Wt: 345.32 g/mol
InChI Key: OLVHFTHXMQGFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04714702

Procedure details

4.0 g of N-(2-amino-5-nitrobenzoyl)-2,4-dimethylaniline and 2.36 g of pyridine are dissolved in 50 ml of tetrahydrofuran, and 2.18 g of fluoracetyl chloride are added dropwise thereto under ice-cooling. The mixture is then stirred at room temperature for 5 hours. The mixture is concentrated under reduced pressure to remove tetrahydrofuran, and 100 ml of water are added to the residue. Crystalline precipitates are collected by filtration and recrystallized from a mixture of dimethylformamide and ethanol (1:2). 4.3 g of N-(2-fluoroacetamido-5-nitrobenzoyl)-2,4-dimethylaniline are obtained as colorless needles.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:8]=1[CH3:14])=[O:5].N1C=CC=CC=1.[F:28][CH2:29][C:30](Cl)=[O:31]>O1CCCC1>[F:28][CH2:29][C:30]([NH:1][C:2]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:8]=1[CH3:14])=[O:5])=[O:31]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C(=O)NC2=C(C=C(C=C2)C)C)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.36 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.18 g
Type
reactant
Smiles
FCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran, and 100 ml of water
ADDITION
Type
ADDITION
Details
are added to the residue
CUSTOM
Type
CUSTOM
Details
Crystalline precipitates
FILTRATION
Type
FILTRATION
Details
are collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of dimethylformamide and ethanol (1:2)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FCC(=O)NC1=C(C(=O)NC2=C(C=C(C=C2)C)C)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.